molecular formula C19H13BrF3NO2S B2810509 N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide CAS No. 344273-12-7

N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide

Cat. No. B2810509
CAS RN: 344273-12-7
M. Wt: 456.28
InChI Key: SLDVZAKYJIHLHS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of related compounds have provided insights into their molecular configurations and potential applications in material science. For example, the synthesis of N-hydroxy-5-bromophenyl-2-carboxamidine showed its crystalline structure, indicating its potential use in designing novel materials with specific properties (Chi Hong-xun, 2011). Similarly, the structural characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed its monoclinic crystal structure, which could be relevant for the development of new materials or drugs (S. Saeed et al., 2010).

Antipathogenic Activity

Research on thiourea derivatives, including compounds related to N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide, has shown significant antipathogenic activity. These compounds have been tested against bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties. This suggests the compound's derivatives could be explored for developing new treatments against resistant bacterial strains (Carmen Limban et al., 2011).

properties

IUPAC Name

N-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3NO2S/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-27-17)26-11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDVZAKYJIHLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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